molecular formula C6Cl4O2 B122849 Chloranil CAS No. 118-75-2

Chloranil

Cat. No. B122849
CAS RN: 118-75-2
M. Wt: 245.9 g/mol
InChI Key: UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Patent
US05149850

Procedure details

Re 1: A very large excess of hydrochloric acid (96 times the molar quantity) is required, and a very high salt load results due to the addition of 7.4 times the molar quantity of magnesium chloride. Furthermore, the prescribed temperature/time control during the addition of hydrogen peroxide cannot be maintained because of the high heat of reaction. A repeat of this process using only 30 times the molar quantity of hydrochloric acid, 3 times the molar quantity of magnesium chloride and more suitable temperature control gave a qualitatively poor chloranil (melting point 215°-220° C., yield 95% of theory) with trichloro-1,4-benzoquinone and tetrachlorohydroquinone as impurities.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
OO.Cl.[Cl-].[Mg+2].[Cl-].ClC1C(=O)C(Cl)=C(Cl)C(=O)C=1.[Cl:18][C:19]1[C:24]([OH:25])=[C:23]([Cl:26])[C:22]([Cl:27])=[C:21]([OH:28])[C:20]=1[Cl:29]>>[C:19]1([Cl:18])[C:24](=[O:25])[C:23]([Cl:26])=[C:22]([Cl:27])[C:21](=[O:28])[C:20]=1[Cl:29] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1)=O)Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1O)Cl)Cl)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cannot be maintained because of the
TEMPERATURE
Type
TEMPERATURE
Details
high heat of reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.